2-(2,2,2-Trifluoroethoxy)phenylacetylene
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Overview
Description
2-(2,2,2-Trifluoroethoxy)phenylacetylene is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenylacetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)phenylacetylene typically involves the etherification of 2,2,2-trifluoroethanol with a suitable phenylacetylene precursor. One common method involves the use of o-nitrochlorobenzene as a starting material, which undergoes etherification with 2,2,2-trifluoroethanol, followed by reduction and diazotization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)phenylacetylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoroethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylacetylene compounds.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)phenylacetylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biochemical probes and as a precursor for biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It finds use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity or receptor binding. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one: This compound shares the trifluoroethoxy group but differs in its overall structure and biological activity.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: Another similar compound with potential anti-cancer and anti-diabetic properties.
Uniqueness
2-(2,2,2-Trifluoroethoxy)phenylacetylene is unique due to its specific combination of the trifluoroethoxy group with a phenylacetylene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7F3O |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-ethynyl-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H7F3O/c1-2-8-5-3-4-6-9(8)14-7-10(11,12)13/h1,3-6H,7H2 |
InChI Key |
BQFAKTOPDRVPHF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1OCC(F)(F)F |
Origin of Product |
United States |
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